molecular formula C15H13N3O3S B2816798 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034554-50-0

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2816798
CAS No.: 2034554-50-0
M. Wt: 315.35
InChI Key: MSXIRVSYMRAMHV-UHFFFAOYSA-N
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Description

The compound 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a pyrrolidine ring bearing a furan-3-carbonyl group and at position 5 with a thiophen-2-yl group. This structure combines heterocyclic moieties known for diverse bioactivities, including antiviral, anticancer, and antimicrobial properties . The pyrrolidine and thiophene groups enhance metabolic stability and binding affinity, while the oxadiazole core contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

furan-3-yl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-15(11-4-6-20-9-11)18-5-3-10(8-18)13-16-14(21-17-13)12-2-1-7-22-12/h1-2,4,6-7,9-10H,3,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXIRVSYMRAMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=COC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related 1,2,4-oxadiazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity (if reported) Reference
3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole C₁₆H₁₄N₃O₃S 336.37 g/mol Furan-3-carbonyl-pyrrolidine, thiophene Not explicitly reported Inferred
5-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole C₁₄H₁₀BrN₃O₃S 380.22 g/mol Bromofuran-azetidine, thiophene Antiviral (SARS-CoV-2 replication)
3-(Pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole C₁₀H₁₁N₃OS 221.28 g/mol Pyrrolidine, thiophene Precursor for bioactive derivatives
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole C₁₃H₇ClF₃N₂OS 347.72 g/mol Chlorothiophene, trifluoromethylphenyl Apoptosis inducer (anticancer)
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole C₂₆H₂₅N₃O₂ 419.50 g/mol Phenylethyl-pyrrolidine, pyridyl Antiviral (SARS-CoV-2 inhibition)

Key Observations :

  • Substituent Impact : The furan-3-carbonyl group in the target compound introduces a polarizable carbonyl group absent in simpler analogs like 3-(pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole . This likely enhances binding to enzymes or receptors requiring hydrogen-bond acceptors.
  • Antiviral Activity : The bromofuran-azetidine analog in shows SARS-CoV-2 inhibition, implying that furan derivatives combined with rigid heterocycles (e.g., azetidine) improve antiviral profiles.

Biological Activity

The compound 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole includes:

  • A furan ring attached to a pyrrolidine ring .
  • A thiophene ring contributing to its unique properties.
    This structural diversity is essential for its interaction with biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In particular:

  • Compounds similar to 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM .
CompoundCell LineIC50 (µM)
Example AMCF-70.15
Example BA5490.75
3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazoleMCF-7TBD

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The oxadiazole moiety can interact with key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that similar compounds can increase the expression of pro-apoptotic proteins such as p53 and caspase-3, leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, oxadiazole derivatives have shown promise against microbial pathogens. For instance:

  • The compound has been evaluated against Mycobacterium tuberculosis and has demonstrated activity against resistant strains .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

  • Study on Anticancer Properties : A study highlighted that certain oxadiazole compounds exhibited higher cytotoxicity than conventional chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another study reported that modifications in the oxadiazole structure significantly impacted its effectiveness against Mycobacterium tuberculosis, indicating that structural optimization is crucial for enhancing biological activity .

Q & A

Basic: What are the standard synthetic routes for preparing 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Oxadiazole Ring Formation : Cyclocondensation of acylhydrazides with nitriles under reflux conditions (e.g., ethanol or dioxane at 80–100°C) to form the 1,2,4-oxadiazole core .

Pyrrolidine Substitution : Introducing the furan-3-carbonyl group to the pyrrolidine ring via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity product .
Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to prevent intermediate degradation .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and thiophene/furan aromatic signals (δ 6.5–8.0 ppm). Coupling patterns distinguish substituent positions .
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and oxadiazole carbons (~160–165 ppm) .
  • IR Spectroscopy : Detect C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can computational methods like DFT enhance understanding of this compound’s electronic properties?

Methodological Answer:

  • DFT Calculations :
    • Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
    • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites for biological target interactions .
  • Validation : Cross-reference computed ¹³C NMR shifts with experimental data to verify accuracy .
    Application : Guide rational design of derivatives with improved binding affinity .

Advanced: How should researchers address instability of intermediates during synthesis?

Methodological Answer:

  • Stabilization Strategies :
    • Use low-temperature conditions (–20°C) for sensitive intermediates like acylhydrazides .
    • Replace polar aprotic solvents (DMF) with tetrahydrofuran (THF) to reduce hydrolysis .
  • Real-Time Monitoring : Employ LC-MS to detect degradation products and adjust reaction parameters dynamically .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Functional Group Modifications :
    • Replace the thiophen-2-yl group with substituted thiazoles to enhance lipophilicity and membrane permeability .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring to modulate electronic effects .
  • Biological Assays :
    • Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization assays .
    • Corrogate cytotoxicity data with computational docking scores to prioritize candidates .

Advanced: How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Troubleshooting Steps :
    • Verify compound purity via HPLC and elemental analysis .
    • Use orthogonal assays (e.g., SPR vs. fluorescence-based) to confirm binding kinetics .
    • Control for solvent effects (e.g., DMSO concentration ≤0.1% in cell-based assays) .
  • Statistical Validation : Perform triplicate experiments with ANOVA to assess reproducibility .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?

Methodological Answer:

  • Crystallization Techniques :
    • Use vapor diffusion with mixed solvents (e.g., chloroform/methanol) to induce slow nucleation .
    • Add seed crystals or employ anti-solvent (pentane) to overcome amorphous aggregation .
  • Data Collection : Optimize cryocooling conditions (liquid N₂) to minimize crystal lattice distortion .

Advanced: How does the thiophene-furan conjugation influence electronic properties and bioactivity?

Methodological Answer:

  • Electronic Effects :
    • Thiophene’s sulfur atom enhances π-electron delocalization, increasing oxadiazole ring planarity and rigidity .
    • Furan’s oxygen stabilizes charge-transfer interactions with biological targets (e.g., enzyme active sites) .
  • Biological Impact :
    • Enhanced antimicrobial activity compared to phenyl-substituted analogs due to improved membrane penetration .

Advanced: What in silico tools predict metabolic stability of this compound?

Methodological Answer:

  • Software Tools :
    • Use SwissADME to estimate CYP450 metabolism sites and half-life .
    • Molecular dynamics simulations (GROMACS) model interactions with liver microsomal enzymes .
  • Validation : Compare predicted metabolites with LC-MS/MS data from hepatic microsome assays .

Advanced: How to design analogs with reduced toxicity while retaining efficacy?

Methodological Answer:

  • Toxicity Mitigation :
    • Replace the pyrrolidine ring with a morpholine moiety to reduce hepatotoxicity .
    • Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance aqueous solubility and renal clearance .
  • Efficacy Retention :
    • Maintain the oxadiazole core for target binding while modifying substituents to lower off-target effects .

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